molecular formula C9H3Cl5S B13761910 Pentachlorophenyl propargyl sulfide CAS No. 73927-09-0

Pentachlorophenyl propargyl sulfide

Cat. No.: B13761910
CAS No.: 73927-09-0
M. Wt: 320.4 g/mol
InChI Key: HHQADIOZIVJTOS-UHFFFAOYSA-N
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Description

Pentachlorophenyl propargyl sulfide (C₉H₃Cl₅S) is a chlorinated aromatic sulfide compound featuring a propargyl (HC≡C-CH₂-) group attached to a pentachlorophenyl ring via a sulfur atom.

Properties

CAS No.

73927-09-0

Molecular Formula

C9H3Cl5S

Molecular Weight

320.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-prop-2-ynylsulfanylbenzene

InChI

InChI=1S/C9H3Cl5S/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h1H,3H2

InChI Key

HHQADIOZIVJTOS-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorophenyl propargyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the reaction of benzyl bromides with potassium thioacetate (PTA) and Oxone® under green conditions without using any metal catalyst . The reaction is highly efficient and compatible with a variety of functional groups, delivering sulfides in good yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl propargyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentachlorophenyl propargyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of pentachlorophenyl propargyl sulfide involves its ability to undergo propargylic substitution reactions. The reaction pathway typically involves the formation of an allenylidene intermediate, which then undergoes nucleophilic attack to form the final product . This mechanism is crucial for its reactivity and applications in organic synthesis.

Comparison with Similar Compounds

Molecular and Structural Properties

The table below compares key molecular features of pentachlorophenyl propargyl sulfide with similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Group Key Structural Feature
This compound C₉H₃Cl₅S 323.46 (calculated) Propargyl (-C≡C-CH₂) Terminal alkyne for click chemistry
Pentachlorophenyl methyl sulfide C₇H₃Cl₅S 296.43 Methyl (-CH₃) Thioanisole analog
Pentachlorophenyl methyl ether C₇H₃Cl₅O 280.35 Methyl (-CH₃) Ether linkage (less polar than sulfide)
Pentachloroaniline (PCA) C₆H₂Cl₅N 251.35 Amino (-NH₂) Chlorinated aniline metabolite

Key Observations :

  • The propargyl group increases molecular weight and introduces alkyne reactivity, which may enhance utility in synthetic pathways (e.g., cycloadditions) .
  • Pentachlorophenyl methyl sulfide and pentachlorophenyl methyl ether differ in heteroatom (S vs. O), impacting polarity and stability. Sulfides are more lipophilic and prone to oxidation than ethers .

Analytical and Regulatory Profiles

Recovery data from pesticide residue analysis () highlights differences in chromatographic behavior:

Compound Recovery (Eluant C53) Elution Notes Regulatory LMS Code
Pentachlorophenyl methyl sulfide C (15% EE/PE) Elutes in 6% EE/PE; persistent 388
Pentachloroaniline (PCA) C (15% EE/PE) Similar elution to sulfide 351
Pentachlorobenzene C (15% EE/PE) Comparable persistence Not specified

Key Observations :

  • Both sulfides and anilines exhibit similar elution profiles, suggesting comparable polarity in analytical methods .
  • Regulatory tolerances (e.g., LMS Code 388 for sulfides) indicate distinct safety thresholds compared to anilines (LMS Code 351) .

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